Prostaglandin D2 Ethanolamide
Prostaglandin D2 Ethanolamide
Prostaglandin D2 ethanolamide is an N-acylethanolamine resulting from the formal condensation of the carboxy group of prostaglandin D2 with the amino group of ethanolamine. It is a N-acylethanolamine and a monocarboxylic acid amide. It is functionally related to a prostaglandin D2.
Brand Name:
Vulcanchem
CAS No.:
398138-28-8
VCID:
VC20800039
InChI:
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1
SMILES:
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O
Molecular Formula:
C22H37NO5
Molecular Weight:
395.5 g/mol
Prostaglandin D2 Ethanolamide
CAS No.: 398138-28-8
Cat. No.: VC20800039
Molecular Formula: C22H37NO5
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin D2 ethanolamide is an N-acylethanolamine resulting from the formal condensation of the carboxy group of prostaglandin D2 with the amino group of ethanolamine. It is a N-acylethanolamine and a monocarboxylic acid amide. It is functionally related to a prostaglandin D2. |
|---|---|
| CAS No. | 398138-28-8 |
| Molecular Formula | C22H37NO5 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | (Z)-N-(2-hydroxyethyl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide |
| Standard InChI | InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1 |
| Standard InChI Key | KEYDJKSQFDUAGF-YIRKRNQHSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NCCO)O |
| SMILES | CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O |
| Canonical SMILES | CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O |
| Appearance | Assay:≥96%A crystalline solid |
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